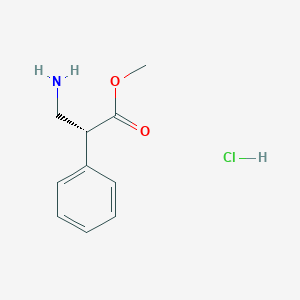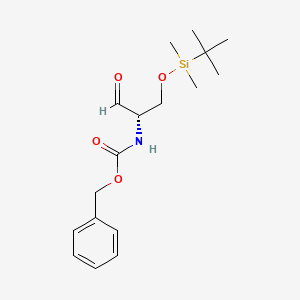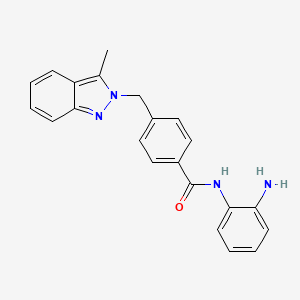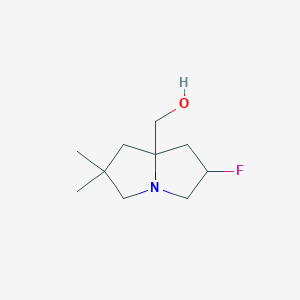![molecular formula C15H14N4O2S B15219297 3-Methoxy-N-methyl-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide CAS No. 917908-86-2](/img/structure/B15219297.png)
3-Methoxy-N-methyl-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-N-methyl-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. This unique structure imparts significant biological activity and makes it a subject of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-methyl-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[2,3-d]pyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-N-methyl-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the thieno[2,3-d]pyrimidine core or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the thieno[2,3-d]pyrimidine core.
Applications De Recherche Scientifique
3-Methoxy-N-methyl-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activity, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Methoxy-N-methyl-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases or other signaling proteins, thereby affecting cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds also have a fused heterocyclic system and are known for their therapeutic potential.
Uniqueness
3-Methoxy-N-methyl-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide is unique due to its specific substitution pattern and the presence of a methoxy group, which can influence its biological activity and pharmacokinetic properties. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
Propriétés
Numéro CAS |
917908-86-2 |
|---|---|
Formule moléculaire |
C15H14N4O2S |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
3-methoxy-N-methyl-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide |
InChI |
InChI=1S/C15H14N4O2S/c1-16-14(20)9-3-4-11(12(7-9)21-2)19-13-10-5-6-22-15(10)18-8-17-13/h3-8H,1-2H3,(H,16,20)(H,17,18,19) |
Clé InChI |
WSWUWHODUIFXNE-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC(=C(C=C1)NC2=C3C=CSC3=NC=N2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride](/img/structure/B15219222.png)

![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylselanylpurin-9-yl]oxolane-3,4-diol](/img/structure/B15219227.png)

![(1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanesulfonyl fluoride](/img/structure/B15219237.png)
![[(1S)-2-amino-1-phenylethyl]dimethylamine](/img/structure/B15219260.png)



![3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one](/img/structure/B15219292.png)



![Spiro[cyclopropane-1,6'-thieno[2,3-c]pyrrol]-4'(5'H)-one](/img/structure/B15219322.png)
